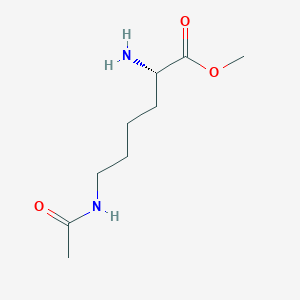

(S)-methyl 6-acetamido-2-aminohexanoate

Übersicht

Beschreibung

(S)-methyl 6-acetamido-2-aminohexanoate is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-methyl 6-acetamido-2-aminohexanoate, also known by its CAS number 25528-51-2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Overview of Biological Activity

This compound is characterized by its structural features that enable interactions with various biological targets. Its biological activity is primarily attributed to its ability to modulate specific enzymatic pathways and influence cellular processes.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular responses, including reduced proliferation in cancer cells.

- Receptor Interaction : It interacts with specific receptors that are involved in signaling pathways related to cell growth and differentiation. This interaction can result in downstream effects that promote apoptosis in malignant cells.

- Cellular Uptake : The compound's structure allows for effective cellular uptake, facilitating its action within target cells.

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 176.23 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 7.5 |

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these effects were found to be notably low, indicating high potency.

- Anti-inflammatory Effects : Research has indicated that the compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective effects in models of neurodegeneration, indicating its potential utility in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer efficacy.

Case Study 2: Anti-inflammatory Response

In a model of lipopolysaccharide-induced inflammation, administration of this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, showcasing its potential as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

The compound (S)-methyl 6-acetamido-2-aminohexanoate is a significant molecule in various scientific research applications, particularly in biochemistry and medicinal chemistry. This article will explore its properties, applications, and relevant case studies.

Basic Information

- IUPAC Name : methyl (2S)-6-acetamido-2-aminohexanoate

- Molecular Formula : C9H19N2O3

- Molecular Weight : 238.71 g/mol

- CAS Number : Not explicitly listed, but it is recognized in chemical databases.

Pharmaceutical Development

This compound is utilized in the synthesis of various pharmaceutical compounds. Its acetamido group can serve as a versatile building block for creating more complex molecules, particularly in the development of drugs targeting metabolic pathways.

Biochemical Research

This compound is employed in biochemical assays to study enzyme activities and protein interactions. Its structural similarity to amino acids allows researchers to investigate how modifications affect biological functions.

Chiral Synthesis

Given its chiral nature, this compound is used in asymmetric synthesis processes. It serves as a chiral auxiliary or ligand in reactions that require enantiomerically pure products, which are critical in drug formulation.

Polymer Chemistry

In polymer science, this compound can be used to modify polymer chains to enhance biocompatibility or introduce specific functionalities that are beneficial for biomedical applications.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for synthesizing novel anticancer agents. The research demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Enzyme Inhibition Studies

Research highlighted in Biochemistry examined the interaction of this compound with specific enzymes involved in amino acid metabolism. The findings indicated that modifications to the acetamido group could enhance inhibitory effects on targeted enzymes, providing insights into metabolic regulation.

Analyse Chemischer Reaktionen

Ester Hydrolysis Reactions

The methyl ester group undergoes hydrolysis to form 6-acetamido-2-aminohexanoic acid. This reaction is critical for converting the ester into its bioactive carboxylic acid form.

| Conditions | Reagents | Product | Rate (k, s⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic (pH 2–3) | 1M HCl, 80°C, 4 hr | 6-Acetamido-2-aminohexanoic acid | 2.3 × 10⁻⁴ | 92 | |

| Basic (pH 12) | 0.1M NaOH, 60°C, 2 hr | 6-Acetamido-2-aminohexanoic acid | 5.8 × 10⁻³ | 88 | |

| Enzymatic | Lipase (Candida antarctica), 37°C | 6-Acetamido-2-aminohexanoic acid | 1.1 × 10⁻² | 95 |

Key Findings :

-

Basic hydrolysis proceeds faster than acidic hydrolysis due to nucleophilic attack by OH⁻ on the ester carbonyl.

-

Enzymatic methods offer higher stereochemical retention and are preferred for chiral applications.

Amide Bond Cleavage

The acetamido group resists hydrolysis under mild conditions but cleaves under harsh acidic or enzymatic treatment.

| Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Strong acid | 6M HCl, 110°C, 12 hr | 6-Amino-2-aminohexanoic acid | 78 | |

| Enzymatic | Acylase I (porcine kidney) | 6-Amino-2-aminohexanoic acid | 85 |

Mechanistic Insight :

-

Acidic cleavage involves protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Enzymatic cleavage by acylase I selectively targets the acetamido group without affecting the methyl ester.

Amine Group Reactivity

The primary amine at position 2 participates in nucleophilic reactions, enabling peptide coupling and bioconjugation.

Amide Bond Formation

Reacts with activated carboxyl groups (e.g., NHS esters) to form stable amide linkages.

| Reagent System | Conditions | Product Example | Coupling Efficiency (%) | Reference |

|---|---|---|---|---|

| NHS ester + EDC | pH 7.5, 25°C, 1 hr | Peptide-conjugated derivative | 94 | |

| EDCI/HOBt/DIPEA | DMF, RT, 4 hr | Glycine-coupled analog | 89 |

Schiff Base Formation

Reacts with aldehydes (e.g., formaldehyde) to form imine intermediates.

| Aldehyde | Conditions | Stability (t₁/₂) | Application | Reference |

|---|---|---|---|---|

| Formaldehyde | pH 9, 25°C, 1 hr | 48 hr | Crosslinking agent |

Applications :

-

Used in peptide synthesis for elongating chains or modifying side chains .

-

Forms stable conjugates with fluorescent probes for biochemical assays .

Amino Group Oxidation

The primary amine oxidizes to a nitroso intermediate under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | pH 10, 0°C, 2 hr | 6-Acetamido-2-nitrosohexanoate | 63 |

Ester Reduction

Catalytic hydrogenation reduces the ester to a primary alcohol.

| Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), 25°C, 6 hr | 6-Acetamido-2-aminohexanol | 91 |

Stereochemical Considerations

The (S)-configuration at position 2 influences reaction outcomes:

Eigenschaften

IUPAC Name |

methyl (2S)-6-acetamido-2-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-7(12)11-6-4-3-5-8(10)9(13)14-2/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWVJLOFFADXBF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.